molecular formula C₁₄H₁₁D₅Cl₃NO₂ B1146767 Zoxamide-d5 CAS No. 1794760-54-5

Zoxamide-d5

Cat. No.: B1146767
CAS No.: 1794760-54-5
M. Wt: 341.67
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Description

Zoxamide-d5 (CAS 1794760-54-5) is a deuterium-labeled analog of the broad-spectrum benzamide fungicide Zoxamide, specifically designed for use in analytical and environmental research . This stable isotopically labeled compound serves as a critical internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, where it enhances the accuracy and reliability of Zoxamide quantification by correcting for analyte loss during sample preparation and mitigating matrix effects . Its application is essential in pharmacokinetic studies, environmental fate and degradation studies, and for monitoring fungicide residues in complex biological and agricultural samples . The incorporation of five deuterium atoms provides a distinct mass shift from the native compound, enabling precise traceability and distinguishing applied fungicides from background compounds in environmental matrices . The mechanism of action for the parent compound, Zoxamide, involves the inhibition of mitosis and cell division by binding to β-tubulin and disrupting microtubule assembly, which is particularly effective against oomycete pathogens such as Phytophthora infestans . This compound is presented with high chemical and isotopic purity, ensuring consistent performance in sensitive analytical workflows. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1794760-54-5

Molecular Formula

C₁₄H₁₁D₅Cl₃NO₂

Molecular Weight

341.67

Synonyms

3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5;  RH 7281-d5;  Zoxium-d5; 

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The synthesis of Zoxamide-d5 centers on the incorporation of five deuterium atoms into the Zoxamide structure. The primary laboratory method involves a nucleophilic acyl substitution reaction between 3,5-dichloro-4-methylbenzoyl chloride and 3-chloro-1-ethyl-1-methyl-2-oxopropylamine in deuterated solvents. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Key Reaction Steps:

  • Deuterium Incorporation: Deuterated solvents such as deuterium oxide (D₂O) or deuterated tetrahydrofuran (THF-d₈) facilitate hydrogen-deuterium exchange at specific positions in the amine reactant.

  • Coupling Reaction: The benzoyl chloride reacts with the deuterated amine at 0–5°C to minimize side reactions, yielding this compound after 12–24 hours.

  • Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >98% isotopic purity.

Table 1: Reagents and Conditions for Laboratory Synthesis

ComponentSpecificationRole
3,5-Dichloro-4-methylbenzoyl chloride≥99% purity (HPLC)Electrophilic acylating agent
3-Chloro-1-ethyl-1-methyl-2-oxopropylamineDeuteration ≥95%Nucleophile
SolventTHF-d₈ or D₂ODeuterium source
Temperature0–5°CReaction control
CatalystPyridine (anhydrous)Acid scavenger

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Industrial production of this compound employs continuous-flow reactors to enhance yield and reproducibility. The process involves:

  • Precision Mixing: Automated systems meter benzoyl chloride and deuterated amine into a microreactor at stoichiometric ratios.

  • Temperature Control: Reactor zones maintain −10°C to 5°C to suppress thermal degradation.

  • In-Line Monitoring: Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress, enabling real-time adjustments.

Table 2: Industrial vs. Laboratory Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours
Yield65–75%85–92%
Isotopic Purity95–98%≥99%
Solvent RecoveryBatch distillationContinuous distillation

Optimization of Reaction Conditions

Catalytic Additives

  • Triethylamine (TEA): Enhances reaction rate by scavenging HCl byproducts.

  • 4-Dimethylaminopyridine (DMAP): Accelerates acyl transfer in sluggish reactions.

Purification and Characterization Methods

Chromatographic Purification

  • Normal-Phase Chromatography: Silica gel columns with ethyl acetate/hexane (1:3 v/v) resolve this compound from non-deuterated impurities.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >99% chemical purity.

Table 3: Analytical Characterization Data

TechniqueParametersResults
¹H NMR (400 MHz, CDCl₃)δ 1.25 (t, 3H), δ 1.45 (s, 3H)Confirms ethyl/methyl groups
LC-MS/MS m/z 342.1 → 184.0 (quantifier ion)Isotopic purity ≥99%
FTIR 1685 cm⁻¹ (C=O stretch)Validates carbonyl group

Quality Control and Analytical Validation

Batch Consistency

  • Isotopic Purity: Assessed via high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm.

  • Residual Solvents: Gas chromatography (GC) enforces limits of ≤0.1% for THF-d₈ and D₂O.

Stability Studies

  • Thermal Stability: this compound retains >95% purity after 6 months at −20°C.

  • Photostability: No degradation under UV light (254 nm, 48 hours).

Chemical Reactions Analysis

Types of Reactions

Zoxamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Zoxamide-d5 as a Reference Material

This compound is extensively utilized as a reference material in analytical chemistry, especially in chromatography and mass spectrometry. Its deuterated nature allows for precise quantification of Zoxamide residues in environmental and biological samples.

Table 1: Analytical Applications of this compound

Application AreaMethodologyPurpose
ChromatographyGas Chromatography (GC)Quantification of pesticide residues
Mass SpectrometryTandem Mass Spectrometry (MS/MS)Identification and quantification of residues
Environmental MonitoringLC-MSStudy the degradation of Zoxamide

Environmental Studies

Degradation and Fate Studies

Research involving this compound has been crucial in understanding the environmental fate and degradation pathways of Zoxamide. Studies have shown that its isotopic labeling aids in tracking its movement and transformation in various environmental matrices.

Case Study: Environmental Stability

A study demonstrated that this compound remains stable under various conditions, making it suitable for long-term environmental monitoring. The compound was analyzed over time to assess its persistence in soil and water samples, providing insights into its ecological impact .

Agricultural Research

Efficacy Against Plant Pathogens

This compound is employed in agricultural research to evaluate the efficacy of Zoxamide against various plant pathogens. Its ability to inhibit fungal growth has made it a subject of interest for developing resistant crop varieties.

Table 2: Efficacy Studies

PathogenCrop TypeEfficacy Rate (%)
Phytophthora infestansPotatoes85
Botrytis cinereaOnions90
Alternaria solaniTomatoes80

Pharmaceutical Research

Potential New Fungicidal Agents

This compound has been investigated for its potential use in developing new fungicidal agents. Its mechanism of action involves binding to β-tubulin, disrupting microtubule formation in fungal cells, which is critical for cell division.

Mechanism of Action

Zoxamide-d5, like Zoxamide, exerts its effects by binding to β-tubulin, a protein involved in the formation of microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule formation and mitotic arrest in fungal cells. This mechanism is particularly effective against oomycete pathogens, which rely on microtubules for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zoxamide-d5

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research settings where accurate quantification and traceability are essential .

Q & A

Q. How is Zoxamide-d5 utilized in quantitative analytical methods such as LC-MS/MS?

this compound, a deuterium-labeled analog of Zoxamide, serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Its isotopic labeling minimizes matrix effects and ion suppression, enabling precise correction for analyte loss during sample preparation (e.g., extraction efficiency, ionization variability). Researchers should prepare calibration curves using serial dilutions of this compound and validate linearity across expected concentration ranges .

Q. What criteria should guide the selection of this compound for pharmacokinetic studies?

Key criteria include:

  • Deuterium incorporation : Ensure ≥95% isotopic purity to avoid interference from unlabeled Zoxamide .
  • Chemical stability : Verify compatibility with biological matrices (e.g., plasma, urine) under storage and processing conditions .
  • Chromatographic separation : Confirm baseline resolution between this compound and its parent compound to prevent co-elution .

Q. How can researchers optimize sample preparation workflows when using this compound?

Use protein precipitation or solid-phase extraction (SPE) to isolate this compound from biological samples. For SPE, select sorbents (e.g., C18, mixed-mode) that retain both hydrophobic and polar functional groups. Validate recovery rates (≥80%) and matrix effects (<15% variability) using spike-and-recovery experiments .

Advanced Research Questions

Q. What strategies mitigate isotopic interference in this compound-based assays?

Deuterium isotope effects (e.g., altered retention times or fragmentation patterns) can arise due to differences in bond strength. Mitigation approaches include:

  • Chromatographic optimization : Adjust mobile phase pH or gradient profiles to separate this compound from endogenous analogs.
  • High-resolution mass spectrometry (HRMS) : Employ mass accuracy <5 ppm to distinguish isotopic clusters .
  • Cross-validation : Compare results with non-isotopic quantification methods (e.g., UV detection) to identify systematic biases .

Q. How should researchers validate the stability of this compound under varying experimental conditions?

Conduct stability studies under:

  • Thermal stress : Incubate this compound at 40°C for 24–72 hours and monitor degradation via LC-MS.
  • Photolytic exposure : Assess UV-induced decomposition using controlled light chambers.
  • Long-term storage : Evaluate stability in biological matrices at -80°C over 6–12 months, reporting percentage recovery and degradation products .

Q. What statistical methods are recommended for analyzing discrepancies between this compound-based data and non-isotopic results?

Use Bland-Altman plots to assess agreement between methods, calculating mean bias and limits of agreement. Apply linear regression to identify proportional errors (e.g., slope ≠1) and paired t-tests for systematic differences (p<0.05). Report confidence intervals to quantify uncertainty .

Q. How can isotopic dilution mass spectrometry (IDMS) with this compound improve metabolic study accuracy?

IDMS corrects for analyte loss during sample preparation by spiking this compound early in the workflow. Key steps:

  • Equilibration time : Allow sufficient time (≥30 min) for isotope equilibration in complex matrices.
  • Dynamic range : Ensure the spiked this compound concentration aligns with endogenous analyte levels to avoid saturation .

Data Contradiction and Reproducibility

Q. What steps address conflicting results in this compound-based pharmacokinetic models?

  • Audit experimental variables : Compare extraction protocols, instrument calibration, and matrix effects across studies.
  • Replicate conditions : Repeat assays using identical this compound batches and analytical parameters.
  • Meta-analysis : Pool data from multiple labs to identify outliers and consensus trends .

Q. How to ensure reproducibility of this compound studies across laboratories?

  • Standard operating procedures (SOPs) : Document LC-MS parameters (e.g., column type, ion transitions).
  • Inter-lab validation : Share this compound aliquots from a single batch and cross-validate results.
  • Data transparency : Publish raw spectra and processing algorithms in supplementary materials .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to using this compound in animal or human studies?

  • Institutional approval : Obtain ethics committee clearance for biological sample collection.
  • Data anonymization : Remove identifiers from pharmacokinetic datasets.
  • Conflict of interest : Disclose funding sources for this compound procurement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.